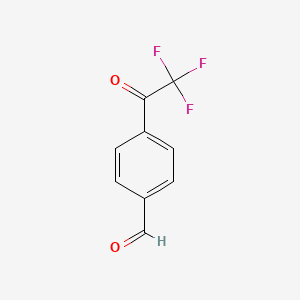

4-(Trifluoroacetyl)benzaldehyde

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoroacetyl)benzaldehyde typically involves the introduction of a trifluoroacetyl group to a benzaldehyde derivative. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to isolate the desired product.

Análisis De Reacciones Químicas

Condensation Reactions

4-(Trifluoroacetyl)benzaldehyde participates in condensation reactions with amines to form imines or imidazolines. A study using trifluoroacetic acid (TFA) as a catalyst demonstrated rapid condensation with picolinamide and aldehydes to produce triaryloxazoles .

Comparison of Solvents in Imidazoline Synthesis

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| 2-MeTHF | 40 | 67 |

| Ethyl lactate | 40 | 66 |

| DMSO | 40 | 38 |

| Water | 40 | 1 |

Wittig Reaction

The aldehyde functional group in this compound reacts with Wittig reagents (e.g., ylides) to form substituted alkenes. For example, its use in kinetic studies of asymmetric alcohol synthesis highlights its reactivity .

Mechanism

The Wittig reaction involves nucleophilic attack by the ylide on the aldehyde’s carbonyl carbon, followed by elimination of triphenylphosphine oxide and formation of a double bond .

Nucleophilic Addition

The trifluoroacetyl group enhances the electrophilicity of the aldehyde’s carbonyl carbon, facilitating nucleophilic attacks. In Grignard reactions, the aldehyde reacts with organometallic reagents to form secondary alcohols .

Reaction Pathway

-

Grignard reagent (RMgX) attacks the aldehyde carbonyl.

-

Intermediate alkoxide forms.

Radical-Mediated Reactions

Trifluoroacetyl groups stabilize radical intermediates, enabling reactions like hydrogen atom transfer (HAT) and radical–radical coupling. For example, trifluoroacetylated benzaldehydes can participate in photoredox-catalyzed cyclizations .

Biological Activities

Hydrazones derived from this compound exhibit:

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 4-(trifluoroacetyl)benzaldehyde and its derivatives exhibit significant antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. These compounds are being investigated for their potential use in treating infections .

- Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth in xenograft models, suggesting potential applications in cancer therapy . The trifluoroacetyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

-

Synthetic Organic Chemistry

- Intermediate in Synthesis : this compound serves as a key intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions, including acylation and condensation processes .

- Reagent in Organic Synthesis : The compound is employed as a reagent for the formation of acyl azides and other derivatives, facilitating the development of novel chemical entities .

-

Biological Activity

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications. For instance, derivatives of this compound have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases .

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. Results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting their potential use as new antimicrobial agents .

- Anticancer Activity Assessment

- Enzyme Inhibition Research

Mecanismo De Acción

The mechanism of action of 4-(Trifluoroacetyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function and activity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Trifluoromethyl)benzaldehyde

- 4-(Trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzyl alcohol

Uniqueness

4-(Trifluoroacetyl)benzaldehyde is unique due to the presence of both a trifluoroacetyl group and an aldehyde group, which confer distinct reactivity and properties. This combination allows for a diverse range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.

Actividad Biológica

4-(Trifluoroacetyl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a benzaldehyde moiety substituted with a trifluoroacetyl group. This structure enhances its lipophilicity, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which is crucial for its anticancer and antimicrobial effects. For instance, studies have shown that derivatives of this compound exhibit significant inhibition against cholinesterase enzymes, with IC50 values indicating effective inhibition in the micromolar range .

- Cellular Interaction : The trifluoroacetyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular proteins and enzymes involved in disease pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study on hydrazones derived from related compounds showed promising antibacterial activity, suggesting that modifications of the benzaldehyde structure can enhance efficacy .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating pathways related to cell survival and proliferation. The compound's ability to inhibit specific kinases involved in cancer progression has also been noted.

Study on Cholinesterase Inhibition

A detailed study evaluated various hydrazones derived from this compound for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that several derivatives showed dual inhibition capabilities, with some compounds demonstrating stronger inhibition of AChE compared to BuChE, highlighting their potential as therapeutic agents in neurodegenerative diseases .

Antimicrobial Activity Assessment

In another study focusing on the antimicrobial properties of related compounds, this compound derivatives were tested against multiple bacterial strains. The results indicated a broad spectrum of activity, particularly against resistant strains, suggesting that these compounds could serve as lead structures for developing new antibiotics .

Data Summary

| Activity Type | Target | IC50 Values (µM) | Notes |

|---|---|---|---|

| Cholinesterase Inhibition | AChE | 46.8 - 137.7 | Stronger inhibitors identified among derivatives |

| BuChE | 19.1 - 881.1 | Variability in inhibition strength noted | |

| Antimicrobial Activity | Gram-positive & Gram-negative | Varies by derivative | Effective against resistant strains |

| Anticancer Activity | Cancer cell lines | Varies | Induces apoptosis and inhibits proliferation |

Propiedades

IUPAC Name |

4-(2,2,2-trifluoroacetyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2/c10-9(11,12)8(14)7-3-1-6(5-13)2-4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIUSAUIKVMLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90516862 | |

| Record name | 4-(Trifluoroacetyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86988-50-3 | |

| Record name | 4-(2,2,2-Trifluoroacetyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86988-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoroacetyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90516862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.